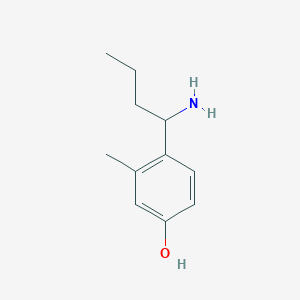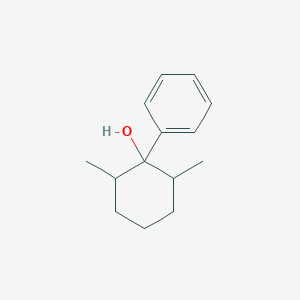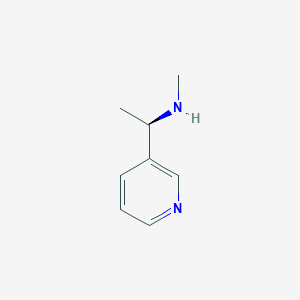
4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a triazine ring substituted with cyclopentyl and methylpiperazinyl groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The cyclopentyl and methylpiperazinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base (e.g., sodium hydroxide) and solvents (e.g., ethanol) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium hydroxide, ethanol; often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain kinases, leading to altered cell signaling and potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Cyclopentyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine: Shares structural similarities but differs in the ring system.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Another related compound with a different core structure.
Uniqueness
4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific triazine ring system and the presence of both cyclopentyl and methylpiperazinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H22N6 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c1-18-6-8-19(9-7-18)13-16-11(15-12(14)17-13)10-4-2-3-5-10/h10H,2-9H2,1H3,(H2,14,15,16,17) |
InChIキー |
FVHPQWIUTCZQCE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



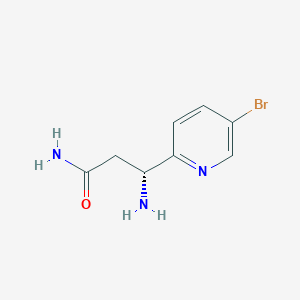


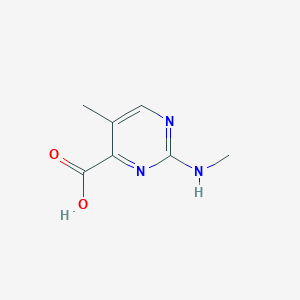
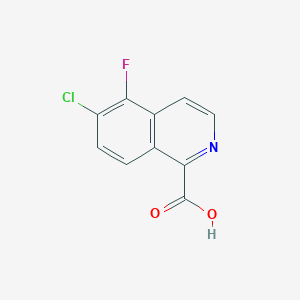
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
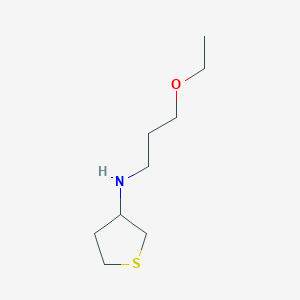
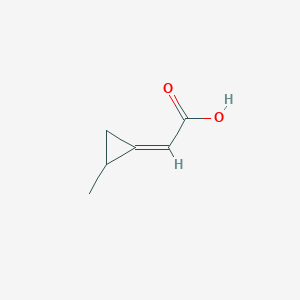
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)

